Kinome-Wide Selectivity: DS-7423 Hits Only 2 of 227 Off-Target Kinases vs. Dactolisib's Broad PIKK-Family Promiscuity
DS-7423 was screened against a panel of 227 kinases; relevant inhibitory activity (defined as IC50 < 200 nM) was not observed in any of the 227 kinases tested, except for Mixed Lineage Kinase 1 (MLK1) and Never-In-Mitosis Gene A-related kinase 2 (NEK2) [1]. In contrast, dactolisib (BEZ235)—the most widely used dual PI3K/mTOR inhibitor in preclinical research—has been subsequently shown to possess broad PIKK-family inhibition activity extending well beyond PI3K and mTOR, including DNA-PK and ATM, which introduces confounding off-target effects in DNA damage response assays [2]. This kinome cleanliness confers a practical advantage for DS-7423 in experiments where PI3K/mTOR pathway attribution must be unambiguous.
| Evidence Dimension | Kinome-wide off-target kinase hits (IC50 < 200 nM) |
|---|---|
| Target Compound Data | 2 kinases (MLK1, NEK2) out of 227 tested |
| Comparator Or Baseline | Dactolisib (BEZ235): documented broad PIKK-family inhibition including DNA-PK and ATM; precise count not reported but multiple additional PIKK-family kinases inhibited |
| Quantified Difference | DS-7423: ~0.9% off-target rate (2/227) vs. BEZ235: qualitatively broader PIKK-family promiscuity reported in independent profiling studies |
| Conditions | DS-7423: 227-kinase biochemical panel (DiscoveRx KinomeScan or analogous); BEZ235: literature reports of PIKK-family inhibition (see ScienceDirect review compilation) |
Why This Matters
For researchers designing experiments where PI3K/mTOR pathway specificity is critical—such as DNA damage response studies or synthetic lethality screens—DS-7423's clean kinome profile minimizes confounding pharmacologic noise that would otherwise require additional rescue experiments to exclude.
- [1] Kashiyama T, Oda K, Ikeda Y, et al. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor DS-7423. PLoS One. 2014;9(2):e87220. doi:10.1371/journal.pone.0087220 View Source
- [2] Dactolisib (BEZ235) – Pharmacologic Profile. In: ScienceDirect Topics: Dual Inhibitors of PI3K and mTOR. Documenting BEZ235 broad PIKK-family inhibition activity beyond PI3K/mTOR. Accessed via ScienceDirect (Elsevier B.V.) View Source
